



Technical Support Center: ACH-000143 Experiments

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Compound of Interest		
Compound Name:	ACH-000143	
Cat. No.:	B8143701	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving ACH-000143, a potent and orally active melatonin receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is ACH-000143 and what is its primary mechanism of action?

A1: ACH-000143 is a novel, potent, and orally active agonist for the melatonin receptors MT1 and MT2.[1][2][3] Its primary mechanism of action is to bind to and activate these G proteincoupled receptors (GPCRs), which are involved in regulating circadian rhythms and metabolic processes.[2][4] Activation of MT1 and MT2 receptors can lead to various downstream signaling events, including the modulation of cyclic AMP (cAMP) levels.[2]

Q2: What are the reported binding affinities and functional potencies of ACH-000143?

A2: ACH-000143 exhibits subnanomolar potency for both MT1 and MT2 receptors. The halfmaximal effective concentrations (EC50) are 0.06 nM for MT1 and 0.32 nM for MT2.[1]

Q3: What are the common in vitro assays used to characterize **ACH-000143** activity?

A3: Common in vitro assays for **ACH-000143** include:

 Radioligand Binding Assays: To determine the binding affinity (Ki) of ACH-000143 to MT1 and MT2 receptors.[2]



- cAMP Assays: To measure the functional agonism of ACH-000143 at the MT2 receptor by quantifying changes in intracellular cAMP levels.[2][5]
- Cell Impedance Assays: To assess the functional agonism of **ACH-000143** at the MT1 receptor by measuring changes in cell morphology and adhesion.[2][5]

Q4: In what in vivo models has **ACH-000143** been tested?

A4: **ACH-000143** has been evaluated in diet-induced obese (DIO) rat models to assess its effects on metabolic parameters such as body weight, liver triglycerides, and steatosis.[1][2][3] [6][7]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues that may arise during experiments with **ACH-000143**, leading to variability in results.

In Vitro Assays

Issue 1: High Variability in Radioligand Binding Assays

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Potential Cause	Recommended Solution	
High non-specific binding	- Optimize the concentration of the radioligand; a good starting point is at or below the Kd value Reduce the amount of membrane protein used in the assay (typically 100-500 μg) Modify the assay buffer with agents like bovine serum albumin (BSA) to reduce non-specific interactions.[1] - Ensure rapid and efficient washing steps with ice-cold buffer to remove unbound radioligand.[1]	
Low specific binding	- Confirm the presence and activity of the target receptor in your cell preparation Check the specific activity and purity of the radioligand, as degradation can reduce binding Optimize incubation time to ensure equilibrium is reached. [1]	
Inconsistent results between experiments	- Ensure consistent preparation of cell membranes or whole cells Use a consistent source and lot of reagents, including the radioligand and competitor Standardize incubation times and temperatures across all experiments.	

Issue 2: Inconsistent Results in cAMP Assays

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Potential Cause	Recommended Solution	
Low signal-to-background ratio	- Optimize cell density; too few cells may not produce a detectable signal, while too many can lead to a high basal signal.[8] - Include a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent cAMP degradation.[8][9] - Ensure the agonist stimulation time is sufficient to reach equilibrium.[8]	
High well-to-well variability	- Ensure uniform cell seeding in each well Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences Ensure proper mixing of reagents in each well.	
Assay signal outside the linear range of the standard curve	- Optimize cell number, forskolin concentration (if used), and agonist stimulation time to ensure the measured cAMP levels fall within the linear range of the standard curve.[10]	

Issue 3: Variability in Cell Impedance Assays

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Potential Cause	Recommended Solution	
Inconsistent cell attachment and growth	- Ensure cells are seeded at a consistent density and are just confluent at the time of the assay.[11] - Use surface-coated plates (e.g., collagen or poly-d-lysine) if cell adherence is poor.[11] - Allow sufficient time for cells to settle and adhere before starting the measurement. [11]	
Temperature fluctuations	 Warm the compound plate to at least room temperature before adding it to the cell plate to avoid temperature-induced artifacts.[11] 	
Edge effects in microplates	- Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature variations Ensure proper humidification in the incubator.	

In Vivo Studies

Issue 4: High Variability in Animal Body Weight and Metabolic Parameters



Potential Cause	Recommended Solution	
Inconsistent drug formulation and administration	- Ensure ACH-000143 is properly solubilized or suspended in the vehicle. Sonication or gentle heating may be necessary.[1] - Use precise oral gavage techniques to ensure accurate and consistent dosing Prepare fresh formulations regularly to avoid degradation.	
Variability in food and water intake	- House animals individually to accurately monitor food and water consumption Ensure ad libitum access to the high-fat diet and water.	
Environmental stressors	- Maintain a consistent environment with controlled temperature, humidity, and a 12-hour light-dark cycle.[12] - Acclimate animals to the experimental procedures and housing conditions before starting the study.[12]	
Biological variability between animals	- Use a sufficient number of animals per group to achieve statistical power.[13] - Randomize animals into treatment groups Ensure animals are of a similar age and weight at the start of the study.	

Data Presentation

Table 1: In Vitro Activity of ACH-000143

Parameter	MT1	MT2	Reference
EC50 (nM)	0.06	0.32	[1]

EC50: Half-maximal effective concentration

Experimental Protocols Radioligand Binding Assay (General Protocol)



- Membrane Preparation: Prepare cell membranes from Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors.
- Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand ([125]2-iodomelatonin), and varying concentrations of unlabeled ACH-000143 (for competition binding).
- Incubation: Incubate the plate at a constant temperature for a predetermined time to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Determine the inhibition constant (Ki) by analyzing the competition binding data.

cAMP Functional Assay (General Protocol)

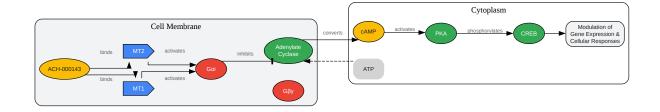
- Cell Culture: Culture CHO cells expressing human MT2 receptors in a suitable 96- or 384well plate.
- Compound Addition: Add varying concentrations of ACH-000143 to the cells. Include a
 positive control (e.g., a known MT2 agonist) and a negative control (vehicle).
- Incubation: Incubate the plate for a specific time at 37°C to allow for agonist-induced changes in intracellular cAMP levels.
- Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).
- Data Analysis: Generate a dose-response curve and calculate the EC50 value for ACH-000143.

Cell Impedance Functional Assay (General Protocol)



- Cell Seeding: Seed CHO cells expressing human MT1 receptors into the wells of an electronic microtiter plate (E-Plate) containing gold microelectrodes.
- Baseline Measurement: Monitor the baseline cell impedance until a stable signal is achieved, indicating that the cells have attached and formed a confluent monolayer.
- Compound Addition: Add different concentrations of ACH-000143 to the wells.
- Real-Time Monitoring: Continuously monitor the cell impedance in real-time. Agonist binding
 to the MT1 receptor will induce changes in cell morphology, leading to a change in
 impedance.
- Data Analysis: Analyze the impedance data to generate a dose-response curve and determine the EC50 value.

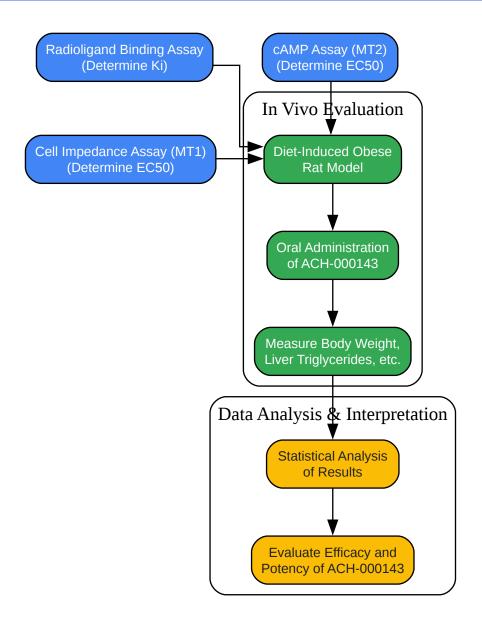
Mandatory Visualizations



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Caption: Melatonin Receptor Signaling Pathway for ACH-000143.





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